(E)-2,3-Dibromoacrylic acid

Description

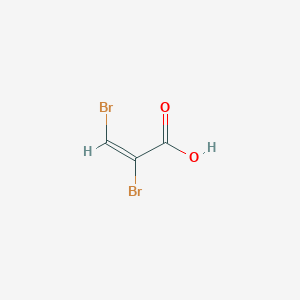

Structure

2D Structure

3D Structure

Properties

CAS No. |

1578-72-9 |

|---|---|

Molecular Formula |

C3H2Br2O2 |

Molecular Weight |

229.85 g/mol |

IUPAC Name |

(E)-2,3-dibromoprop-2-enoic acid |

InChI |

InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1+ |

InChI Key |

AZAFGYLHYXBSMI-OWOJBTEDSA-N |

SMILES |

C(=C(C(=O)O)Br)Br |

Isomeric SMILES |

C(=C(\C(=O)O)/Br)\Br |

Canonical SMILES |

C(=C(C(=O)O)Br)Br |

Origin of Product |

United States |

Nomenclature and Stereochemical Principles

IUPAC Nomenclature for (E)-2,3-Dibromoacrylic Acid

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2E)-2,3-dibromoprop-2-enoic acid . This name is derived by identifying the principal functional group, the parent hydrocarbon chain, and the identity and location of substituents.

Principal Functional Group : The carboxylic acid group (-COOH) is the highest priority functional group, giving the suffix "-oic acid".

Parent Hydrocarbon : The longest carbon chain containing the principal functional group and the double bond is a three-carbon chain, hence the root "prop".

Unsaturation : The presence of a carbon-carbon double bond (C=C) is indicated by the infix "-en-".

Numbering : The chain is numbered starting from the carboxylic acid carbon as C1. Therefore, the double bond is located between C2 and C3.

Substituents : Two bromine atoms are present, one on C2 and one on C3. Their presence is indicated by the prefix "dibromo-", with their positions specified by the locants '2,3-'.

Stereochemistry : The (E)- prefix specifies the configuration of the substituents around the double bond, as determined by the Cahn-Ingold-Prelog priority rules.

E/Z Configurational Assignment for Alkene Isomers

The E/Z system is used to unambiguously name alkene isomers, especially when the cis/trans system is inadequate. libretexts.orgucalgary.ca The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules, where a priority (high or low) is assigned to each of the two substituents on each carbon of the double bond. masterorganicchemistry.comkhanacademy.org The priority is determined by the atomic number of the atom directly attached to the double bond carbon; the higher the atomic number, the higher the priority. khanacademy.org

If the two higher-priority groups are on the opposite sides of the double bond, the configuration is designated E (from the German entgegen, meaning opposite). ucalgary.calibretexts.org

If the two higher-priority groups are on the same side of the double bond, the configuration is designated Z (from the German zusammen, meaning together). ucalgary.calibretexts.org

For this compound, the priorities are assigned as follows:

At Carbon-2 (C2) : The attached groups are a bromine atom (-Br) and a carboxylic acid group (-COOH).

The atom directly attached from the -Br group is Bromine (Atomic Number 35).

The atom directly attached from the -COOH group is Carbon (Atomic Number 6).

Therefore, -Br has higher priority than -COOH.

At Carbon-3 (C3) : The attached groups are a bromine atom (-Br) and a hydrogen atom (-H).

The atom directly attached from the -Br group is Bromine (Atomic Number 35).

The atom directly attached from the -H group is Hydrogen (Atomic Number 1).

Therefore, -Br has higher priority than -H.

In the (E)-isomer, the high-priority group on C2 (-Br) and the high-priority group on C3 (-Br) are on opposite sides of the double bond, leading to the (E)- designation.

| Double Bond Carbon | Attached Group 1 | Priority of Group 1 | Attached Group 2 | Priority of Group 2 |

|---|---|---|---|---|

| Carbon-2 | -Br (Atomic No. 35) | High | -COOH (Carbon, Atomic No. 6) | Low |

| Carbon-3 | -Br (Atomic No. 35) | High | -H (Atomic No. 1) | Low |

Diastereomeric Relationships in Related Dibrominated Systems

Diastereomers are stereoisomers that are not mirror images of each other. studfile.netmasterorganicchemistry.com They arise when a molecule has two or more stereocenters and at least one, but not all, of these stereocenters have opposite configurations. khanacademy.org Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities. studfile.net

The direct diastereomer of this compound is (Z)-2,3-Dibromoacrylic acid. In the (Z)-isomer, the two high-priority bromine atoms are on the same side of the double bond. This single change in the geometric configuration of the double bond results in a different molecule that is not a mirror image of the (E)-isomer.

To illustrate diastereomerism in a related saturated system, one can consider 2,3-dibromobutanoic acid. This molecule has two chiral centers (C2 and C3). The possible stereoisomers are (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other.

The (2R, 3S) and (2S, 3R) isomers are also enantiomers of each other.

The relationship between the (2R, 3R) isomer and the (2R, 3S) isomer is diastereomeric, as they have the same configuration at C2 but opposite configurations at C3. masterorganicchemistry.com

Conformational Analysis and Rotational Barriers

Conformational analysis of this compound involves studying the different spatial arrangements of atoms that result from rotation around single bonds. The most significant rotation is around the C2-C1 single bond, which connects the vinyl group to the carboxylic acid group.

Studies on acrylic acid and its derivatives show that the potential energy of the molecule varies with the dihedral angle of the C=C-C=O bond. researchgate.net This rotation leads to two primary planar conformers:

s-trans (or antiperiplanar) : The C=C double bond and the C=O double bond are on opposite sides of the C-C single bond (dihedral angle of 180°).

s-cis (or synperiplanar) : The C=C double bond and the C=O double bond are on the same side of the C-C single bond (dihedral angle of 0°).

For acrylic acid itself, both s-cis and s-trans rotamers are planar, and there is a rotational barrier between them. rsc.org DFT-B3LYP calculations on similar molecules like methacrylic acid have estimated the C-C rotational barrier to be in the range of 4 to 6 kcal/mol. nih.gov It is expected that this compound would also exhibit a similar conformational preference for planar structures to maximize conjugation between the double bond and the carbonyl group, with a significant energy barrier to rotation around the C2-C1 bond. The large bromine atoms may introduce steric hindrance that could influence the relative stability of the s-cis and s-trans conformers compared to unsubstituted acrylic acid.

Synthetic Methodologies for E 2,3 Dibromoacrylic Acid and Its Stereoisomers

Direct Stereoselective Synthesis Approaches

Direct approaches aim to construct the target dibromoalkene in a single key step from readily available unsaturated starting materials. Control of the double bond geometry is a critical challenge in these methods.

Bromination Strategies for Acrylic Acid and Derivatives

The reaction of acrylic acid with bromine does not directly yield 2,3-dibromoacrylic acid. Instead, it proceeds via an electrophilic addition mechanism where the bromine molecule adds across the carbon-carbon double bond. This reaction typically yields the saturated precursor, 2,3-dibromopropanoic acid. acs.orgladykeanecollege.edu.inresearchgate.net

| Reactant | Reagent | Solvent | Primary Product |

| Acrylic Acid | Bromine (Br₂) | Dichloromethane | 2,3-Dibromopropanoic Acid acs.org |

| Methacrylic Acid | Bromine (Br₂) | Water | 2,3-Dibromo-2-methylpropanoic acid ladykeanecollege.edu.in |

Alkyne-Based Synthetic Routes and Stereocontrol

A more direct route to the dibromoacrylic acid skeleton involves the bromination of propiolic acid (prop-2-ynoic acid). researchgate.net The addition of bromine across a carbon-carbon triple bond can produce either the (E)- or (Z)-diastereomer of 2,3-dibromoacrylic acid, depending on the reaction mechanism and conditions.

The stereochemical outcome is dictated by whether the addition occurs in a syn or anti fashion. Anti-addition, which proceeds through a bridged bromonium-like intermediate similar to alkenes, is often favored and leads to the formation of the (E)-isomer. ladykeanecollege.edu.in Conversely, a different pathway involving a vinyl carbocation intermediate could lead to a mixture of isomers. Stereocontrol can be influenced by factors such as the solvent, the concentration of bromide ions, and the presence of Lewis acids. For instance, performing the reaction in non-polar solvents typically favors the anti-addition pathway, thereby promoting the formation of (E)-2,3-dibromoacrylic acid.

Synthesis via Precursors and Subsequent Transformations

These methods involve a two-step sequence: the formation of a saturated or otherwise functionalized precursor, followed by a transformation that generates the target unsaturated acid with the desired stereochemistry.

Derivatization of 2,3-Dibromopropanoic Acid

The most common precursor-based route utilizes 2,3-dibromopropanoic acid, synthesized from the bromination of acrylic acid as described previously. The target this compound can then be generated through a dehydrobromination reaction, which involves the elimination of one molecule of hydrogen bromide (HBr).

This transformation is typically achieved by treatment with a base. The stereochemical outcome of the elimination is governed by the E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement between the hydrogen atom on the α-carbon and the bromine atom on the β-carbon. The specific diastereomer of the starting 2,3-dibromopropanoic acid (i.e., erythro or threo) will determine which stereoisomer of the final product is formed. To obtain the (E)-isomer, the corresponding diastereomer of the precursor that allows for the necessary anti-elimination pathway must be used. doubtnut.commsu.edu

| Precursor | Reagent Type | Reaction | Product Stereoisomer |

| threo-2,3-Dibromopropanoic acid | Base (e.g., KOH) | Dehydrobromination (E2) | This compound |

| erythro-2,3-Dibromopropanoic acid | Base (e.g., KOH) | Dehydrobromination (E2) | (Z)-2,3-Dibromoacrylic acid |

Debrominative Decarboxylation Reactions of Related Compounds

A distinct transformation observed in related compounds is the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. This reaction does not produce 2,3-dibromoacrylic acid but instead yields vinyl bromides, demonstrating an alternative reaction pathway for these precursors.

When anti-2,3-dibromoalkanoic acids are treated with a base such as triethylamine (B128534) (Et₃N) in a solvent like dimethylformamide (DMF), particularly under microwave irradiation, they undergo a concerted elimination of carbon dioxide and a bromide ion. nih.govpbworks.com This reaction is highly stereoselective, proceeding via an anti-elimination pathway to afford (Z)-1-bromo-1-alkenes in high yields. nih.govpbworks.com This process highlights how specific reaction conditions can dramatically alter the fate of the dibrominated precursor, leading to decarboxylation and the formation of a vinyl bromide instead of dehydrobromination to an acrylic acid.

Catalytic and Asymmetric Synthesis for Stereochemical Control

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high levels of stereochemical control, minimizing waste and improving efficiency. While specific catalytic asymmetric syntheses for this compound are not extensively documented in foundational literature, the principles of catalysis can be applied to the key transformations involved in its synthesis.

For alkyne-based routes, transition metal catalysts (e.g., based on palladium, nickel, or copper) could potentially be employed to control the regio- and stereoselectivity of bromine addition. researchgate.netnih.gov Such catalysts can influence the reaction pathway, for example, by forming metallacyclic intermediates that dictate a specific stereochemical outcome, such as exclusive syn- or anti-addition, leading to a single product isomer.

In the context of precursor-based methods, chiral catalysts could be used to perform a dynamic kinetic resolution during the synthesis or derivatization of 2,3-dibromopropanoic acid. For instance, a chiral base or a catalyst system could selectively promote the elimination from one enantiomer of the racemic precursor, leading to an enantioenriched product or allowing for the separation of stereoisomers. Although the direct catalytic asymmetric synthesis of this compound remains a specialized area, the development of catalyst-controlled methods for related transformations, such as the synthesis of all-carbon tetra-substituted alkenes, demonstrates the potential for future applications in this field. alfredstate.edunih.gov

Chiral Catalysis in Dibromoacrylic Acid Synthesis

Chiral catalysis is a powerful strategy for the enantioselective synthesis of molecules. This approach utilizes a substoichiometric amount of a chiral catalyst to generate a chiral environment, which directs the stereochemical outcome of the reaction, leading to an excess of one enantiomer over the other. While the direct asymmetric synthesis of this compound using chiral catalysts has not been extensively documented in publicly available research, the principles of asymmetric catalysis can be applied to its potential synthesis.

A plausible synthetic route to chiral 2,3-dibromoacrylic acid derivatives is the asymmetric dihalogenation of a suitable alkyne precursor, such as propiolic acid or its esters. This transformation would involve the addition of two bromine atoms across the carbon-carbon triple bond. A chiral catalyst could be employed to control the facial selectivity of the bromine addition, leading to a specific enantiomer of the dibrominated product.

Potential Chiral Catalytic Systems:

Chiral Lewis Acids: Chiral Lewis acid catalysts, often based on metals like titanium, boron, or copper, coordinated to chiral ligands, could activate the alkyne substrate or the brominating agent. This activation in a chiral environment could induce an enantioselective addition of bromine.

Organocatalysis: Chiral organocatalysts, such as chiral amines or phosphoric acids, have emerged as a versatile tool in asymmetric synthesis. A chiral organocatalyst could potentially interact with the substrate or reagent through non-covalent interactions (e.g., hydrogen bonding) to direct the stereochemical course of the bromination.

Research Findings:

A comprehensive search of scientific literature did not yield specific examples of chiral catalysts being successfully applied to the direct synthesis of this compound with high enantioselectivity. Research in asymmetric dihalogenation has been a challenging field due to the high reactivity of the intermediates and the difficulty in controlling the stereochemistry of the addition of two halogen atoms. However, the development of novel catalytic systems for asymmetric halogenation of alkenes and alkynes is an active area of research, and future developments may provide a viable route to chiral 2,3-dibromoacrylic acid derivatives.

Chiral Auxiliaries in Stereoselective Preparations

An alternative and often more established strategy for stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral derivatives of 2,3-dibromoacrylic acid, a chiral auxiliary could be attached to a propiolic acid precursor. The resulting chiral alkynyl derivative would then be subjected to bromination. The steric and electronic properties of the chiral auxiliary would control the diastereoselectivity of the bromine addition, favoring the formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary would then afford the desired enantiomer of the 2,3-dibromoacrylic acid derivative.

Commonly Used Chiral Auxiliaries and Their Potential Application:

| Chiral Auxiliary | Class | Potential Attachment Point | Expected Stereocontrol Mechanism |

| Evans' Oxazolidinones | Oxazolidinone | Carboxylic acid of propiolic acid (forming an alkynyl imide) | The bulky substituent on the oxazolidinone ring would block one face of the triple bond, directing the attack of bromine from the less hindered face. |

| Oppolzer's Camphorsultam | Sultam | Carboxylic acid of propiolic acid (forming an alkynyl sultam) | The rigid bicyclic structure of the camphorsultam would create a highly defined chiral environment, leading to high diastereoselectivity in the bromination step. |

Detailed Research Findings:

While the use of chiral auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam is well-documented for a wide range of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions, their specific application to the diastereoselective bromination of alkynyl amides or sultams to produce chiral 2,3-dibromoacrylic acid derivatives is not prominently reported in the literature.

The general principles of auxiliary-controlled reactions suggest that this approach would be a viable strategy. The success of such a synthesis would depend on several factors, including the choice of the chiral auxiliary, the reaction conditions for the bromination, and the efficiency of the auxiliary removal step without racemization of the product. Further research is needed to explore and develop these potential synthetic routes.

Chemical Reactivity and Mechanistic Studies

Reactions Involving the Carbon-Carbon Double Bond

The electronic nature of the carbon-carbon double bond in (E)-2,3-dibromoacrylic acid is significantly influenced by the presence of both the electron-withdrawing carboxylic acid group and the two bromine atoms. This renders the double bond electron-deficient and thus susceptible to specific types of addition reactions.

Electrophilic and Nucleophilic Addition Reactions

Electrophilic Addition: Generally, the π bond of an alkene acts as a nucleophile, attacking electrophilic species. wikipedia.orgyoutube.com However, in this compound, the strong electron-withdrawing effects of the carboxyl group and the bromine atoms deactivate the double bond towards electrophilic attack. Compared to simple alkenes, the rate of electrophilic addition is expected to be significantly slower. When such reactions do occur, the regioselectivity would be governed by the relative stability of the resulting carbocation intermediate.

Nucleophilic Addition: The electron-deficient nature of the β-carbon (C3) makes the double bond in this compound a prime target for nucleophilic attack. wikipedia.org This type of reaction, often referred to as conjugate or Michael addition, is characteristic of α,β-unsaturated carbonyl compounds. rsc.org A wide range of nucleophiles, including amines, thiols, and carbanions, are expected to add to the C3 position. The reaction mechanism typically involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.

| Reaction Type | Reactivity of this compound | Governing Factors |

| Electrophilic Addition | Deactivated | Electron-withdrawing nature of COOH and Br atoms |

| Nucleophilic Addition | Activated | Electron-deficient β-carbon |

Cycloaddition Chemistry

As an electron-deficient alkene, this compound is a potential dienophile in Diels-Alder reactions and a partner in other cycloaddition processes. libretexts.org

Diels-Alder Reaction: In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. libretexts.org this compound, with its electron-withdrawing substituents, would be an excellent dienophile. The reaction would proceed in a concerted fashion, leading to the formation of a six-membered ring. The stereochemistry of the starting alkene is retained in the product.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are common for electron-deficient alkenes. researchgate.net Under photochemical conditions, this compound could potentially dimerize or react with other alkenes to form cyclobutane (B1203170) derivatives.

Dipolar Cycloadditions: The electron-deficient double bond can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and diazomethane (B1218177) to form five-membered heterocyclic rings. researchgate.net

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in this compound can undergo reactions typical of this functional group, although its reactivity may be influenced by the adjacent bulky and electron-withdrawing bromine atoms.

Esterification, Amidation, and Anhydride (B1165640) Formation

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. youtube.commasterorganicchemistry.com The presence of the α-bromo substituent may introduce some steric hindrance, potentially requiring more forcing reaction conditions or the use of more reactive acylating agents. researchgate.net

Amidation: Direct reaction with amines can lead to the formation of amides. nih.govorganic-chemistry.org This transformation is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride. The direct amidation of α,β-unsaturated carboxylic acids has been reported. acs.org

Anhydride Formation: The formation of an anhydride can be achieved by reacting this compound with a dehydrating agent or by reacting its corresponding carboxylate salt with an acyl halide. google.comprepchem.com The synthesis of acrylic anhydride from acrylic acid and acetic anhydride is a known process. google.com The kinetics of anhydride formation in polymers derived from acrylic acid have been studied and found to follow a second-order mechanism. nih.gov

| Transformation | General Method | Potential Challenges for this compound |

| Esterification | Fischer Esterification (Acid + Alcohol + Catalyst) | Steric hindrance from α-bromine |

| Amidation | Reaction with amines (often with coupling agents) | Potential for competing nucleophilic addition to the double bond |

| Anhydride Formation | Reaction with dehydrating agents or acyl halides | Standard methods are expected to be applicable |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under certain conditions. The decarboxylative halogenation of α,β-unsaturated carboxylic acids is a known transformation. nih.govresearchgate.netacs.org For cinnamic acids, this reaction can lead to the formation of vinyl halides. It has been noted that acids with electron-withdrawing groups can sometimes be resistant to certain decarboxylation conditions. acs.org The presence of the bromine atoms could influence the stability of any intermediates and thus the feasibility and outcome of the decarboxylation reaction. princeton.eduosti.gov

Reactivity of the Geminal Dibromide Unit and Bromine Atoms

The geminal dibromide at the C2 position is another key reactive site. Geminal dihalides can undergo a variety of transformations, including hydrolysis and reactions with nucleophiles. quizlet.comlibretexts.orgwikipedia.orgquora.com

Hydrolysis of the geminal dibromide would be expected to initially form an unstable gem-diol, which would readily lose water to form a carbonyl group. quora.com In this case, hydrolysis of the C-Br bonds at the C2 position would lead to the formation of an α-keto acid.

Furthermore, the bromine atoms themselves can act as leaving groups in nucleophilic substitution reactions, although such reactions at an sp²-hybridized carbon are generally less facile than at an sp³-hybridized carbon. Under specific conditions, organometallic reagents might react at this position. The reaction of geminal dihalides can also proceed through radical or carbene intermediates. acs.org

Substitution Reactions (SN1, SN2, SN2')

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, typically categorized by their mechanisms, primarily SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.comorganic-chemistry.org The SN1 mechanism involves a two-step process initiated by the departure of a leaving group to form a carbocation intermediate, which is then attacked by a nucleophile. leah4sci.com This pathway is favored for tertiary substrates that can form stable carbocations. ulethbridge.ca In contrast, the SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group, resulting in an inversion of stereochemistry. masterorganicchemistry.comyoutube.com This pathway is sensitive to steric hindrance and is favored for methyl and primary substrates. ulethbridge.ca

For this compound, which possesses bromine atoms attached to sp²-hybridized carbon atoms (vinylic positions), both SN1 and SN2 reactions are highly disfavored. The formation of a vinylic carbocation required for an SN1 pathway is energetically unfavorable. Similarly, the geometry of the sp² carbon and the electron density of the double bond prevent the backside attack necessary for an SN2 reaction. ulethbridge.ca

Nucleophilic substitution on vinylic halides, when it does occur, typically proceeds through alternative mechanisms such as addition-elimination or via organometallic intermediates. The addition-elimination pathway involves the initial attack of a nucleophile on the double bond, forming a carbanionic intermediate, followed by the elimination of the halide leaving group. This process is facilitated by the presence of electron-withdrawing groups, such as the carboxylic acid in the target molecule, which can stabilize the intermediate.

Elimination Reactions to Form Alkynes or Further Unsaturated Systems

This compound is a vicinal dihalide, a class of compounds that can undergo double elimination reactions to form alkynes. masterorganicchemistry.com This transformation is a synthetically valuable method for creating carbon-carbon triple bonds. The reaction typically proceeds through two consecutive E2 (Elimination Bimolecular) steps, requiring a very strong base to facilitate the removal of two equivalents of hydrogen bromide (HBr). masterorganicchemistry.comlibretexts.org

Table 1: Elimination Reaction of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium Amide (NaNH₂) | Propiolic acid | Double Dehydrobromination (E2) |

Transition Metal-Catalyzed Cross-Coupling Reactions (C-C, C-Heteroatom)

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prominent. libretexts.orgwikipedia.org These reactions have revolutionized modern organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.org this compound, as a vinyl dibromide, is a suitable substrate for a variety of these transformations.

Palladium-Catalyzed Heck, Sonogashira, and Suzuki-Miyaura Couplings

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the vinyl halide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

Heck Reaction: The Heck reaction couples a vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org this compound can react with various alkenes, such as styrene (B11656) or acrylates, to form substituted dienoic acids. The reaction can potentially occur sequentially at both C-Br bonds, allowing for the introduction of two different alkene fragments. A related reaction has been demonstrated between bromoiodobenzene and acrylic acid. odinity.com

Table 2: Heck Reaction with this compound

| Coupling Partner | Catalyst | Product Type |

| Alkene (e.g., Styrene) | Pd(0) complex (e.g., Pd(OAc)₂) | Substituted Dienoic Acid |

Sonogashira Coupling: This reaction forms a C-C bond between a vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction of this compound with terminal alkynes can produce enynoic acids or, with further reaction, diynoic acids. This method is highly efficient for creating conjugated enyne systems. pearson.com

Table 3: Sonogashira Coupling with this compound

| Coupling Partner | Catalyst System | Product Type |

| Terminal Alkyne | Pd(0) complex + Cu(I) salt | Enynoic or Diynoic Acid |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile reaction that joins a vinyl halide with an organoboron compound, typically a boronic acid or ester. libretexts.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net this compound can be coupled with aryl or vinyl boronic acids to synthesize substituted acrylic acid derivatives, such as styrenylacrylic acids or dienoic acids. nih.govrsc.org

Table 4: Suzuki-Miyaura Coupling with this compound

| Coupling Partner | Catalyst | Product Type |

| Organoboronic Acid/Ester | Pd(0) complex | Aryl- or Vinyl-substituted Acrylic Acid |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals like nickel and copper are also effective catalysts for cross-coupling reactions.

Nickel-Catalyzed Couplings: Nickel catalysts are often used for cross-electrophile coupling reactions, which can join two different electrophiles, such as an aryl bromide and an alkyl bromide. nih.govnih.gov These systems could potentially be adapted for the functionalization of this compound, offering an alternative to traditional cross-coupling pathways that require pre-formed organometallic nucleophiles. chemrxiv.org

Copper-Catalyzed Couplings: Copper plays a crucial role as a co-catalyst in the Sonogashira reaction but can also mediate its own coupling reactions. beilstein-journals.org For instance, copper(I) iodide can catalyze the reaction between vinyl stannanes and acid chlorides. researchgate.net While not a direct cross-coupling of the C-Br bond, this highlights the utility of copper in activating related vinylic systems. Copper-catalyzed reactions offer a cost-effective and often complementary approach to palladium-based methods.

Stereochemical Outcomes and Diastereoselectivity in Chemical Reactions

The stereochemistry of a reaction's starting materials and products is a critical aspect of organic synthesis. A reaction is stereoselective if it preferentially forms one stereoisomer over another, and stereospecific if stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com

For this compound, the initial "(E)" configuration of the double bond is the key stereochemical feature. In many transition metal-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Suzuki couplings, the mechanism involves steps that typically retain the stereochemistry of the vinyl halide. Therefore, it is expected that the (E)-configuration of the double bond in this compound would be preserved in the coupled products.

In contrast, the double elimination reaction to form propiolic acid is inherently not stereospecific with respect to the starting alkene geometry, as the sp² stereocenters are destroyed to form the linear sp-hybridized alkyne.

Should this compound undergo an addition reaction across its double bond, the potential for forming new stereocenters arises. For example, the addition of bromine (Br₂) to an alkene can proceed through a bromonium ion intermediate, and the subsequent nucleophilic attack determines the diastereoselectivity of the product. researchgate.net The stereochemical outcome of such additions would be influenced by the existing substituents and the specific reaction conditions, potentially leading to diastereomeric products. nih.govrsc.org

Advanced Spectroscopic and Spectrometric Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of (E)-2,3-dibromoacrylic acid in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H and ¹³C NMR for Structural and Configurational Assignment

The ¹H and ¹³C NMR spectra of this compound provide fundamental information for its structural and configurational assignment. The expected chemical shifts are influenced by the presence of the electronegative bromine atoms and the electron-withdrawing carboxylic acid group, as well as the anisotropic effects of the carbon-carbon double bond.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show two distinct signals: one for the vinyl proton and another for the acidic proton of the carboxylic acid.

Vinyl Proton (-CH=): This proton is attached to a carbon atom that is deshielded by the adjacent bromine atom and the carboxylic acid group. Its chemical shift is expected to be in the downfield region, typically between 7.0 and 8.0 ppm. The E-configuration of the double bond is a key determinant of the coupling constants observed in more complex analogs.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet in the far downfield region of the spectrum, typically above 10 ppm. Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display three distinct signals corresponding to the three carbon atoms in the molecule.

Carbonyl Carbon (-COOH): This carbon is the most deshielded due to the two oxygen atoms and will appear at the lowest field, typically in the range of 165-175 ppm.

Vinylic Carbons (-CBr=CH-): The two carbons of the double bond will have distinct chemical shifts. The carbon atom bonded to the bromine atom (-CBr) is expected to be significantly shielded by the "heavy atom effect" of bromine, while the carbon bonded to the vinyl proton (=CH-) will be influenced by the electronegativity of the adjacent bromine and the carboxylic acid group. Their resonances are expected in the olefinic region of the spectrum, generally between 110 and 140 ppm.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 | Singlet | Vinyl H |

| ¹H | > 10 | Broad Singlet | Carboxylic Acid H |

| ¹³C | 165 - 175 | Singlet | Carbonyl C |

| ¹³C | 110 - 140 | Singlet | Vinylic C |

| ¹³C | 110 - 140 | Singlet | Vinylic C |

Note: The table presents predicted chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): While of limited utility for this simple molecule with only one non-exchangeable proton, in related, more complex structures, COSY would show correlations between scalar-coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the vinyl proton and the carbon atom to which it is attached, confirming their direct bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): In the context of the rigid E-configuration, NOESY is not expected to provide significant additional structural information for this specific molecule. However, for more complex molecules, it is instrumental in determining through-space proximities of protons, which helps in assigning stereochemistry.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a characteristic fingerprint of the molecule based on the vibrations of its chemical bonds. IR and Raman spectroscopy are complementary techniques that probe different aspects of these vibrations.

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and alkene functional groups.

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band is expected between 1710 and 1680 cm⁻¹ for the carbonyl stretch of the conjugated carboxylic acid.

C=C Stretch: A medium to weak absorption band for the carbon-carbon double bond stretch is expected around 1630-1600 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibrations will appear in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy will also reveal these characteristic vibrations, with the C=C double bond and C-Br bonds often giving rise to strong Raman signals. The symmetric vibrations, in particular, are often more intense in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3300-2500 | Weak | Strong, Broad |

| C=O stretch | 1710-1680 | Medium | Strong |

| C=C stretch | 1630-1600 | Strong | Medium-Weak |

| C-O stretch | 1320-1210 | Medium | Medium |

| C-Br stretch | < 700 | Strong | Medium |

Note: The table presents expected frequency ranges and relative intensities.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound (C₃H₂Br₂O₂), high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of its elemental formula. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Likely fragmentation pathways include:

Loss of a bromine atom: [M-Br]⁺

Loss of a carboxyl group: [M-COOH]⁺

Decarboxylation: [M-CO₂]⁺

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent vinylic carbon.

The analysis of these fragment ions allows for the reconstruction of the molecular structure.

| Ion | m/z (for ⁷⁹Br) | Possible Formula |

| [M]⁺ | 228 | C₃H₂⁷⁹Br₂O₂ |

| [M-Br]⁺ | 149 | C₃H₂⁷⁹BrO₂ |

| [M-COOH]⁺ | 183 | C₂H₂⁷⁹Br₂ |

| [M-CO₂]⁺ | 184 | C₂H₂⁷⁹Br₂ |

Note: The m/z values are calculated using the lighter ⁷⁹Br isotope. The full spectrum will show clusters of peaks reflecting the isotopic distribution of bromine.

Chiroptical Spectroscopy for Optical Purity (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit any optical activity, and chiroptical spectroscopy is not applicable for its characterization. However, if chiral derivatives of this compound were to be synthesized, these techniques would be essential for determining their enantiomeric purity and studying their stereochemical properties.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.orgtandfonline.com If suitable single crystals of this compound can be grown, X-ray diffraction analysis would provide a wealth of structural information with high precision.

This technique would unequivocally confirm:

The (E)-configuration of the double bond by directly observing the relative positions of the substituents.

Precise bond lengths and bond angles for all atoms in the molecule.

The planarity of the molecule.

The intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which typically form dimeric structures.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Stability (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and thermodynamic stability of (E)-2,3-Dibromoacrylic acid. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are often used to balance computational cost and accuracy. researchgate.net Such calculations can predict a variety of electronic properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies greater stability.

Ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy by systematically improving upon the Hartree-Fock approximation. rsc.org These computationally intensive methods can provide benchmark values for the molecule's energy and geometry. For this compound, these calculations would reveal the influence of the two bromine atoms and the carboxylic acid group on the electron density of the C=C double bond. The electronegativity of the bromine atoms is expected to withdraw electron density, affecting the molecule's polarity and reactivity.

The calculated thermodynamic properties, such as the enthalpy of formation and Gibbs free energy, provide a quantitative measure of the molecule's stability. nih.gov By comparing the energies of different isomers (e.g., the (Z)-isomer), the relative stability of the (E)-configuration can be definitively established.

Table 1: Representative Theoretical Methods for Electronic Structure Calculation

| Method | Description | Typical Application for this compound |

|---|---|---|

| DFT (B3LYP) | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. | Geometry optimization, vibrational frequencies, HOMO-LUMO gap, electrostatic potential. |

| MP2 | An ab initio method that includes electron correlation at the second order of perturbation theory. | More accurate energy and geometry calculations, investigation of intermolecular interactions. |

| CBS-QB3 | A composite ab initio method that extrapolates to the complete basis set limit for high accuracy. | Calculation of highly accurate thermochemical data like enthalpy of formation. nih.gov |

Conformational Analysis and Potential Energy Surfaces

The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically changing a specific dihedral angle and calculating the energy at each step, a process known as a potential energy surface (PES) scan. readthedocs.iouni-muenchen.de

For this compound, the most significant conformational flexibility arises from the rotation around the C-C single bond of the carboxylic acid group and the C-O bond of the hydroxyl group. A PES scan of the dihedral angle involving the C=C-C=O atoms would reveal the rotational barrier and the preferred orientation of the carboxyl group relative to the double bond. The planarity of the molecule is a key factor in its stability, as it allows for optimal conjugation between the C=C and C=O pi systems.

The results of a conformational analysis are typically visualized as a plot of energy versus the dihedral angle. The minima on this plot correspond to stable conformers, while the maxima represent transition states for conformational changes. researchgate.net For substituted acrylic acids, it is common to find planar or near-planar conformations to be the most stable. bohrium.com

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the reactants, products, and any intermediates and transition states, a detailed picture of the reaction pathway can be obtained. For reactions involving this compound, such as nucleophilic addition to the double bond or reactions of the carboxylic acid group, computational methods can elucidate the step-by-step process.

Transition state theory is central to this analysis. A transition state is the highest energy point along the reaction coordinate and represents the "point of no return" for a reaction. mit.edu Locating the transition state structure on the potential energy surface is a key computational task. Once found, the energy of the transition state can be used to calculate the activation energy of the reaction, which is directly related to the reaction rate.

For example, the mechanism of addition of a nucleophile to the double bond of this compound could be studied. Calculations would likely show that the bromine atoms influence the regioselectivity of the attack. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be predicted. researchgate.net

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, which can be compared with experimental data to confirm the molecular structure. For this compound, the prediction of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be particularly useful.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an IR spectrum. spectroscopyonline.com For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch, and C-Br stretches. The calculated spectrum can aid in the assignment of experimental IR bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus in the presence of an external magnetic field. These calculations can predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts for the vinylic proton and the carbons of the double bond would be influenced by the presence of the two bromine atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths of a molecule. researchgate.net These values correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. For this compound, the main electronic transition is likely to be a π → π* transition associated with the conjugated system.

Table 2: Predicted Spectroscopic Data (Hypothetical Example)

| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Atom |

|---|---|---|

| IR | ~3500-2500 cm⁻¹ (broad) | O-H stretch (carboxylic acid dimer) |

| ~1700 cm⁻¹ | C=O stretch | |

| ~1600 cm⁻¹ | C=C stretch | |

| ¹H NMR | ~7.5-8.5 ppm | Vinylic C-H |

| ¹³C NMR | ~165-175 ppm | C=O |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual calculations.

Molecular Dynamics Simulations for Solvation Effects and Conformational Dynamics

While quantum chemical calculations are typically performed on single molecules in the gas phase, most chemical processes occur in solution. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent, providing insights into solvation effects and the molecule's dynamic behavior over time. whiterose.ac.uk

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the classical equations of motion are solved for all atoms in the system. This allows for the simulation of the molecule's movement and interactions with the solvent over a period of time.

Solvation Effects: MD simulations can reveal how solvent molecules arrange themselves around the solute, a phenomenon known as the solvation shell. For this compound in water, the simulations would show the formation of hydrogen bonds between water molecules and the carboxylic acid group. The solvation free energy, which is a measure of how favorably the molecule dissolves in the solvent, can also be calculated. mwjscience.com

Conformational Dynamics: MD simulations can also be used to study the conformational dynamics of the molecule in solution. By tracking the dihedral angles over time, the flexibility of the molecule and the transitions between different conformations can be observed. This provides a more realistic picture of the molecule's behavior than the static view from quantum chemical calculations. rsc.org The simulations can also reveal how the solvent influences the conformational preferences of the molecule.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Polyfunctionalized Molecules

The dense arrangement of functional groups makes (E)-2,3-dibromoacrylic acid an excellent starting material for constructing polyfunctionalized molecules. Chemists can selectively target the carboxylic acid, the alkene, or the carbon-bromine bonds to build molecular complexity in a controlled manner.

One of the most significant applications of 2,3-dibromoalkanoic acids, including this compound, is in the stereoselective synthesis of vinyl halides. Research has demonstrated that anti-2,3-dibromoalkanoic acids can be efficiently converted into (Z)-1-bromo-1-alkenes with high stereoselectivity. organic-chemistry.orgresearchgate.net This transformation is typically a base-induced elimination reaction where both a bromine atom and the carboxyl group are removed. The stereochemistry of the starting acid directly dictates the stereochemistry of the resulting vinyl bromide, making it a powerful method for generating specific isomers. organic-chemistry.org

The reaction is often facilitated by microwave irradiation, which significantly reduces reaction times. organic-chemistry.org This method provides a reliable route to functionalized (Z)-vinyl bromides, which are themselves valuable intermediates for creating polysubstituted alkenes through transition metal-catalyzed cross-coupling reactions. researchgate.net

| Starting Material Type | Reagents | Solvent | Conditions | Product Type | Key Outcome |

|---|---|---|---|---|---|

| anti-2,3-Dibromoalkanoic acid | Triethylamine (B128534) (Et3N) | DMF | Microwave Irradiation | (Z)-1-Bromo-1-alkene | High stereoselectivity and yield |

The structure of this compound contains all the necessary components to act as a precursor for various heterocyclic systems. The alkene moiety can function as a dipolarophile in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings. uchicago.edulibretexts.orgsci-rad.com Such reactions are a cornerstone for synthesizing important heterocycles like isoxazolidines, which are valuable in medicinal chemistry. sci-rad.com

Furthermore, the presence of two distinct bromine atoms and a carboxylic acid offers pathways for cyclization through substitution or condensation reactions. For instance, reaction with a dinucleophile could potentially displace the bromine atoms to form a ring. While specific examples starting directly from this compound are not extensively documented, its functional group array makes it a promising candidate for building diverse molecular scaffolds, including those found in natural products.

Integration into Polymer Architectures and Material Precursors

Acrylic acid and its derivatives are fundamental monomers used in the production of a vast range of polymers and copolymers. wikipedia.orgscience.gov this compound can be considered a specialty monomer for creating functional polymers with unique properties. Its integration into polymer architectures can be envisioned through two primary routes:

Direct Polymerization: The vinyl group allows it to undergo polymerization, likely through free-radical mechanisms, to form poly(2,3-dibromoacrylic acid). The presence of the bulky, electron-withdrawing bromine atoms would be expected to influence the polymerization kinetics and impart distinct properties to the final polymer, such as increased refractive index, higher density, and inherent flame retardancy compared to standard poly(acrylic acid). wikipedia.org

Functional Material Precursor: A polymer derived from this monomer would feature pendant bromine and carboxylic acid groups. The bromine atoms, in particular, can serve as reactive handles for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of cross-linking agents to create advanced polymer networks.

| Property | Poly(acrylic acid) (PAA) | Expected Properties of Poly(2,3-dibromoacrylic acid) |

|---|---|---|

| Monomer Formula | C3H4O2 | C3H2Br2O2 |

| Key Functional Groups | Carboxylic acid | Carboxylic acid, Vinylic Bromine, Allylic Bromine |

| Solubility | Water-soluble (anionic polyelectrolyte at neutral pH) wikipedia.org | Likely reduced water solubility due to hydrophobicity of bromine |

| Refractive Index | Lower | Higher (due to heavy bromine atoms) |

| Flame Retardancy | Low | Inherent flame retardancy |

| Post-Modification Sites | Carboxylic acid group | Carboxylic acid group and C-Br bonds |

Enabling Stereochemical Control in Complex Synthetic Pathways

Stereochemistry is a critical element in organic synthesis, influencing the biological activity and material properties of molecules. The predefined trans configuration of the double bond in this compound is a key feature that can be leveraged to control stereochemical outcomes in subsequent reactions.

As detailed in section 7.1.1, the conversion of anti-2,3-dibromoalkanoic acids to (Z)-vinyl bromides is a highly stereospecific process. organic-chemistry.org This transformation proceeds through an anti-periplanar elimination mechanism, where the stereochemical arrangement of the precursor directly determines the geometry of the product's double bond. By starting with a stereochemically defined precursor like this compound, chemists can ensure that this specific stereochemical information is faithfully transferred to the product. This control is indispensable in multi-step syntheses, where the construction of multiple stereocenters must be precisely managed to arrive at a single, desired final product.

Precursor for Reactive Dyes via Derivatives

Reactive dyes are a class of colored compounds that form a covalent bond with the substrate they are applied to, such as cellulosic fibers like cotton. researchgate.net This covalent linkage results in excellent wash fastness. A typical reactive dye consists of a chromophore (the color-producing part) and a reactive group. researchgate.net

While not a dye itself, this compound can be derivatized to act as a reactive component. The vinyl bromide moiety (>C=C(Br)-) is a potential fiber-reactive group. wikipedia.org A plausible synthetic strategy involves coupling the carboxylic acid function of this compound to a suitable chromophore, such as an amino-functionalized azo compound. The resulting molecule would be a dye containing a vinyl bromide reactive handle. Under the alkaline conditions used in reactive dyeing, the vinyl bromide group can react with the nucleophilic hydroxyl groups of cellulose (B213188) to form a stable covalent ether bond, permanently fixing the dye to the fiber. This mechanism is analogous to that of well-established vinyl sulfone reactive dyes. wikipedia.org

| Reactive Group | Typical Structure | Reaction Mechanism with Cellulose (Cell-OH) | Required Conditions |

|---|---|---|---|

| Monochlorotriazine (MCT) | -C3N3Cl(NHR) | Nucleophilic Aromatic Substitution | Alkaline, High Temperature |

| Vinyl Sulfone (VS) | -SO2-CH=CH2 | Michael-type Nucleophilic Addition | Alkaline, Moderate Temperature |

| Vinyl Bromide (Hypothetical) | -C=C(Br)- | Nucleophilic Vinylic Substitution or Addition-Elimination | Alkaline |

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms of (E)-2,3-Dibromoacrylic Acid

The synthesis of this compound is most logically achieved through the electrophilic addition of bromine to propiolic acid. This reaction is expected to proceed via a stereospecific anti-addition mechanism, leading to the desired (E)-isomer. The reactivity of this compound is dictated by its three primary functional components: the carbon-carbon double bond, the two carbon-bromine bonds, and the carboxylic acid group.

The vicinal dibromide can undergo elimination reactions under basic conditions to yield bromoalkynes or, with stronger bases, revert to the alkyne. This reactivity makes the dibromoalkene moiety a potential protecting group for alkynes. Furthermore, the electron-deficient nature of the double bond, enhanced by the two bromine atoms and the carboxylic acid, suggests its utility as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, providing access to complex cyclic structures. libretexts.orgwikipedia.orgyoutube.com The acrylic acid portion of the molecule is susceptible to nucleophilic conjugate addition, a classic reaction of α,β-unsaturated carbonyl compounds. researchgate.net

| Functional Group | Plausible Reaction Type | Potential Products |

| Vicinal Dibromoalkene | Elimination | Bromoalkynes, Alkynes |

| Vicinal Dibromoalkene | Cycloaddition (as dienophile) | Substituted cyclohexene (B86901) derivatives |

| α,β-Unsaturated Acid | Nucleophilic Conjugate Addition | β-Substituted propanoic acid derivatives |

| Carboxylic Acid | Esterification / Amidation | Esters, Amides |

Unexplored Methodologies and Mechanistic Insights

While the fundamental reactivity of this compound can be inferred from its constituent functional groups, a detailed mechanistic understanding is largely absent from the current literature. Future research should focus on both experimental and computational studies to elucidate the kinetics and thermodynamics of its key reactions. For instance, a thorough investigation of its behavior in cycloaddition reactions with various dienes would provide valuable insight into its stereoselectivity and reactivity. nih.gov

Furthermore, the development of novel synthetic methodologies for this compound remains an open area. While the bromination of propiolic acid is a straightforward approach, exploring alternative, greener synthetic routes would be a valuable endeavor. Modern sustainable bromination techniques, such as those employing in-situ generation of bromine from sources like hydrobromic acid and an oxidant (e.g., hydrogen peroxide), could offer safer and more environmentally benign alternatives to the use of elemental bromine. nih.govnih.govresearchgate.netepa.gov

Key areas for future mechanistic and methodological exploration include:

Computational Modeling: Density Functional Theory (DFT) studies to predict reaction pathways, transition states, and stereochemical outcomes for reactions such as cycloadditions and nucleophilic additions.

Kinetic Studies: Experimental determination of reaction rates to quantify the influence of the dibromo substitution on the reactivity of the acrylic acid system.

Catalytic Approaches: Investigation of Lewis acid or organocatalysis to control the stereoselectivity of its reactions.

Green Synthesis: Development of synthetic protocols that minimize hazardous reagents and waste, aligning with the principles of green chemistry. scilit.com

Emerging Applications in Chemical Biology and Advanced Materials

The unique combination of functional groups in this compound suggests a range of potential applications in both chemical biology and materials science, areas that remain largely unexplored.

Chemical Biology: The reactivity of the dibromoalkene moiety could be harnessed for applications in bioconjugation and chemical biology. The potential for this functional group to react with biological nucleophiles in a controlled manner could make it a useful covalent modifier for proteins or other biomolecules. Furthermore, its strained and reactive nature could be explored in the context of bioorthogonal chemistry, where reactions occur selectively within a biological system without interfering with native processes. nih.govnih.govru.nlresearchgate.netreading.ac.uk For example, its ability to undergo specific cycloaddition or elimination reactions under physiological conditions could be investigated for labeling or imaging applications.

Advanced Materials: In materials science, this compound can be viewed as a functional monomer for the synthesis of novel polymers. youtube.comgoogle.commdpi.com The presence of halogen atoms can impart specific properties to polymers, such as flame retardancy, increased refractive index, and altered chemical resistance. specialchem.com Polymerization of this compound or its derivatives could lead to the development of specialty polymers with tailored properties. The dibromoalkene functionality could also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups onto a polymer backbone.

| Field | Potential Application | Relevant Molecular Features |

| Chemical Biology | Covalent protein modification | Electrophilic double bond, C-Br bonds |

| Chemical Biology | Bioorthogonal chemistry probes | Strained and reactive alkene |

| Advanced Materials | Flame-retardant polymers | High bromine content |

| Advanced Materials | High refractive index polymers | Presence of heavy halogen atoms |

| Advanced Materials | Functionalizable polymer backbone | Reactive C-Br bonds for post-polymerization modification |

Future Perspectives on Stereocontrol and Sustainable Synthesis

Looking forward, two key areas will be paramount for unlocking the full potential of this compound: stereocontrol and sustainable synthesis.

Stereocontrol: The stereochemistry of the double bond is crucial in determining the three-dimensional structure and, consequently, the properties of molecules derived from this compound. Future synthetic efforts should focus on methods that provide high stereoselectivity for the (E)-isomer. While the anti-addition of bromine to an alkyne is generally stereospecific, a thorough investigation of reaction conditions to ensure high fidelity is necessary. youtube.comyoutube.compbworks.comyoutube.com Furthermore, developing stereocontrolled methods for its subsequent reactions, particularly in cycloadditions and nucleophilic additions, will be critical for its application in asymmetric synthesis.

Sustainable Synthesis: The principles of green chemistry should guide the future development of synthetic routes to and from this compound. This includes the use of less hazardous reagents, minimizing waste, and improving atom economy. nih.govresearchgate.netscilit.com The exploration of catalytic methods, both for its synthesis and its transformations, will be a key aspect of this endeavor. For instance, developing catalytic systems for the addition of bromine to propiolic acid that avoid the use of stoichiometric and hazardous bromine would be a significant advancement. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.